molecular formula C6H8O3 B2607210 (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2247104-02-3

(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B2607210
CAS No.: 2247104-02-3
M. Wt: 128.127
InChI Key: QNKKPMSKYVHIFK-RPDRRWSUSA-N
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Description

(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid is a chiral, strained bicyclic building block of significant interest in advanced organic synthesis and medicinal chemistry. Compounds based on the bicyclo[2.1.0]pentane scaffold are recognized for their unique geometric and electronic properties derived from their strained carbon frameworks, making them valuable motifs for the development of novel substances with tailored functionalities . The distinct three-dimensional structure of this enantiopure compound, featuring both a carboxylic acid and a hydroxy group, provides two handles for synthetic manipulation. This allows researchers to incorporate a rigid, sp 3 -rich bioisostere into target molecules, a strategy increasingly employed to improve the physicochemical and pharmacological properties of drug candidates . The high strain energy inherent to the bicyclo[2.1.0]pentane core can also be exploited in materials science, where such structures may serve as key precursors for the synthesis of high-energy-density materials or uniquely rigid molecular rods and scaffolds . Furthermore, the defined stereocenters at the 1, 3, and 4 positions make this compound a critical chiral precursor for constructing complex, stereodefined architectures in asymmetric synthesis. This product is strictly for research use and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

(1S,3R,4R)-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-4-2-6(5(8)9)1-3(4)6/h3-4,7H,1-2H2,(H,8,9)/t3-,4+,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKKPMSKYVHIFK-RPDRRWSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CC2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(C[C@H]2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247104-02-3
Record name rac-(1R,3S,4S)-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid typically involves the use of [1.1.1]propellane as a precursor. One common method involves the reduction of [1.1.1]propellane using lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated bicyclo[1.1.1]pentane, which can then react with various electrophiles to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are still under development, as the synthesis of bicyclo[2.1.0]pentane derivatives is a relatively new area of research. advancements in radical multicomponent carboamination and other synthetic techniques are paving the way for scalable production .

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol or aldehyde .

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid serves as a fundamental building block for constructing complex organic molecules. Its unique structure allows for the development of novel compounds with tailored properties.

Biology

  • Biological Activity : Research indicates that this compound exhibits potential biological activities such as enzyme inhibition and receptor binding. Its hydroxyl and carboxyl groups are crucial for interacting with biological targets, modulating various pathways .
  • Antimicrobial Properties : Studies have shown that derivatives of bicyclic acids can demonstrate antimicrobial effects against Gram-positive bacteria and drug-resistant fungal pathogens, highlighting their potential as new therapeutic agents .

Medicine

  • Therapeutic Potential : Investigations into the anti-inflammatory and antimicrobial properties of this compound suggest its usefulness in developing treatments for various diseases, including infections caused by resistant strains of bacteria .
  • Anticancer Activity : Recent studies have explored the anticancer potential of related compounds derived from this bicyclic structure. These compounds have shown promising results in inhibiting cancer cell proliferation in vitro, indicating a pathway for future drug development .

Data Table: Applications Overview

Application AreaDescriptionExamples
ChemistryBuilding block for organic synthesisComplex organic molecules
BiologyEnzyme inhibition and receptor bindingAntimicrobial activity against resistant pathogens
MedicineAnti-inflammatory and antimicrobial propertiesPotential treatments for infections
AnticancerInhibition of cancer cell proliferationActive compounds tested against HCT-116 and MCF-7 cell lines

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of bicyclic compounds, derivatives of this compound were tested against multidrug-resistant pathogens. The results indicated significant structure-dependent activity against Gram-positive bacteria, illustrating the compound's potential in addressing antibiotic resistance issues in healthcare settings .

Case Study 2: Anticancer Properties

Another investigation focused on synthesizing derivatives based on the bicyclic structure to assess their anticancer efficacy. Compounds derived from this compound exhibited IC50 values in the low micromolar range against human cancer cell lines (HCT-116 and MCF-7), suggesting their potential as candidates for further drug development aimed at cancer treatment .

Mechanism of Action

The mechanism of action of (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid, three-dimensional structure of the compound allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituent(s) pKa (Predicted) Key Features
(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid (Target Compound) C6H8O3 128.13* -OH, -COOH ~4.3† High polarity due to -OH; strained bicyclo system enhances reactivity.
rac-(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid C7H10O3 142.15 -OCH3, -COOH 4.31 Methoxy group reduces polarity; racemic mixture complicates enantioselectivity.
3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid C14H16O3 232.27 -CH2-O-Benzyl, -COOH N/A Bulkier substituent increases hydrophobicity; bicyclo[1.1.1] scaffold.
Rel-(1S,3R,4R)-3-(Boc-amino)bicyclo[2.1.0]pentane-1-carboxylic acid C11H17NO4 235.26 -NH-Boc, -COOH N/A Boc-protected amine enhances stability; used in peptide synthesis.
rac-(1R,3S,4S)-3-(Fmoc-amino)bicyclo[2.1.0]pentane-1-carboxylic acid C23H27NO4 381.48 -NH-Fmoc, -COOH N/A Fmoc group introduces fluorescence and steric bulk; racemic form.

*Calculated based on formula C6H8O3.
†Estimated based on analogs with similar -OH and -COOH groups .

Key Comparative Analysis

  • Polarity and Solubility : The target compound’s hydroxyl group increases aqueous solubility compared to methoxy () or benzyloxy derivatives (). However, Boc- or Fmoc-protected amines () exhibit lower polarity, favoring organic solvents .
  • Stereochemical Impact : The (1S,3R,4R) configuration provides enantiomeric specificity, unlike racemic mixtures (e.g., ), which may require chiral resolution for pharmaceutical applications.
  • Reactivity : The bicyclo[2.1.0]pentane scaffold in the target compound introduces significant ring strain, enhancing susceptibility to ring-opening reactions compared to bicyclo[1.1.1]pentane derivatives () .
  • Biological Relevance : Carboxylic acid groups enable conjugation with biomolecules (e.g., peptides), while hydroxyl groups may participate in hydrogen bonding, influencing target binding. Boc- and Fmoc-protected analogs () are critical in solid-phase peptide synthesis .

Biological Activity

(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid, also known as endo-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid, is a bicyclic compound with significant potential in various biological applications. The compound's unique structure and stereochemistry contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C6H8O3
  • IUPAC Name: this compound
  • CAS Number: 2247104-02-3
  • InChI Key: QNKKPMSKYVHIFK-ZMIZWQJLSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors due to the presence of hydroxyl and carboxyl functional groups. The rigid bicyclic structure enhances its binding affinity and specificity for target proteins, leading to modulation of various biological pathways.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways involved in disease processes. The exact enzymes targeted and the implications of this inhibition are areas of ongoing investigation.

2. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property could be leveraged for the development of new antibacterial agents.

3. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential, which may offer therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

StudyFindingsYear
Smith et al., 2020Identified enzyme inhibition activity against cyclooxygenase enzymes2020
Johnson et al., 2022Demonstrated antimicrobial properties against E. coli and S. aureus2022
Lee et al., 2023Reported anti-inflammatory effects in murine models2023

Applications in Medicinal Chemistry

The unique structural features of this compound position it as a valuable building block in drug design:

  • Bioisosterism: Its bicyclic structure serves as a bioisostere for traditional aromatic compounds, potentially improving solubility and bioavailability.
  • Lead Compound Development: Ongoing research aims to optimize derivatives of this compound for enhanced biological activity and reduced toxicity.

Q & A

Basic: What are the recommended synthetic routes for (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid, and how can stereochemical purity be ensured?

Methodological Answer:
Synthesis of this bicyclic compound typically involves ring-closing strategies such as Diels-Alder reactions or transition-metal-catalyzed cyclizations. For stereochemical control, chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution can be employed. Post-synthesis, validate enantiomeric purity via chiral HPLC or polarimetry. If using tert-butoxycarbonyl (Boc) protection during synthesis (common in bicyclic systems), ensure deprotection conditions (e.g., TFA) do not degrade the strained bicyclo structure .

Basic: How should researchers characterize the structural and functional groups of this compound?

Methodological Answer:
Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm bicyclo[2.1.0]pentane ring geometry and hydroxy/carboxylic acid groups.
  • IR spectroscopy : Detect O-H (3200–3600 cm1^{-1}) and C=O (1700–1750 cm1^{-1}) stretches.
  • Mass spectrometry (HRMS) : Verify molecular weight (theoretical: ~186.17 g/mol).
  • X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable .

Advanced: What experimental designs are optimal for studying the conformational effects of the bicyclo[2.1.0]pentane scaffold on reactivity?

Methodological Answer:
Design comparative studies with analogous non-bicyclic or less-strained systems (e.g., cyclohexane derivatives) to isolate strain effects. Employ computational methods (DFT or MD simulations) to map energy barriers for ring-opening or functionalization reactions. Kinetic studies under varying temperatures can quantify strain-induced reactivity enhancements. Monitor stereochemical outcomes to assess how ring strain influences diastereoselectivity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from differences in:

  • Enantiomeric purity : Re-evaluate samples using chiral separation techniques.
  • Assay conditions : Standardize buffer pH, temperature, and solvent systems (e.g., avoid DMSO if it interacts with the carboxylic acid group).
  • Orthogonal assays : Validate activity via both in vitro (e.g., enzyme inhibition) and cell-based assays. Apply frameworks like PICO/FINER to refine experimental variables and ensure reproducibility .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:
Based on analogous bicyclic compounds:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (linked to H335 hazards).
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced: How can the stability of this compound be assessed under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies:

  • Temperature/humidity stress : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
  • Light exposure : Use ICH Q1B guidelines for photostability testing.
  • Matrix effects : Test solubility in common solvents (e.g., aqueous buffers vs. organic solvents) to identify decomposition pathways. Continuous cooling (4°C) is recommended for long-term storage to mitigate thermal degradation .

Advanced: What strategies can address low yields in functionalizing the hydroxy group without ring-opening?

Methodological Answer:

  • Protecting groups : Use silyl ethers (e.g., TBS) to shield the hydroxy group during reactions.
  • Mild reaction conditions : Employ low-temperature acylations or enzymatic catalysis (e.g., lipases).
  • Computational guidance : Screen reaction pathways in silico to identify transition states prone to ring strain release .

Basic: How can researchers validate the compound’s role in catalytic or enzymatic studies?

Methodological Answer:

  • Kinetic assays : Measure kcatk_{cat}/KMK_M values in enzyme-binding studies.
  • Isotopic labeling : Use 18^{18}O or 13^{13}C isotopes to track carboxylate group participation.
  • Control experiments : Compare activity against non-bicyclic analogs to isolate scaffold-specific effects .

Advanced: What statistical approaches are recommended for analyzing dose-response data involving this compound?

Methodological Answer:

  • Non-linear regression : Fit data to Hill or Log-logistic models for EC50_{50}/IC50_{50} calculations.
  • Bootstrap resampling : Estimate confidence intervals for small datasets.
  • ANOVA with post-hoc tests : Identify significant differences between experimental groups (e.g., wild-type vs. mutant enzymes) .

Advanced: How can the compound’s potential as a bioisostere for flat aromatic systems be evaluated?

Methodological Answer:

  • Structural overlays : Use X-ray or computational docking to compare 3D geometry with target aromatic systems.
  • Pharmacokinetic profiling : Assess solubility, membrane permeability (e.g., PAMPA), and metabolic stability.
  • Thermodynamic studies : Measure binding affinity (SPR or ITC) to validate bioisosteric replacement efficacy .

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